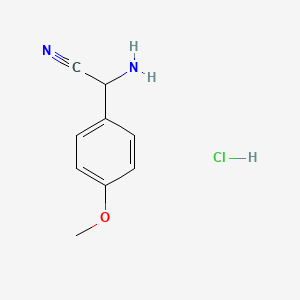

2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-(4-methoxyphenyl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVCJSDQKNRJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely adopted synthesis involves a Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile, catalyzed by ammonium acetate in ethanol. This one-pot reaction proceeds through three critical stages:

- Enolate Formation : Ammonium acetate deprotonates malononitrile's active methylene group ($$ \text{CH}2(\text{CN})2 $$), generating a resonance-stabilized enolate ($$ \text{NC–C–C≡N}^- $$).

- Nucleophilic Attack : The enolate attacks 4-methoxybenzaldehyde's electrophilic carbonyl carbon, forming a tetrahedral intermediate.

- Elimination and Amination : Sequential elimination of water and ammonia yields the α-amino nitrile structure, with subsequent protonation by hydrochloric acid producing the hydrochloride salt.

The overall reaction can be represented as:

$$

\text{4-MeO-C}6\text{H}4\text{CHO} + \text{CH}2(\text{CN})2 \xrightarrow{\text{NH}4\text{OAc, EtOH}} \text{2-Amino-2-(4-MeO-C}6\text{H}_4)\text{CHCN} \cdot \text{HCl}

$$

Optimization Parameters

Experimental data from industrial-scale syntheses reveal critical optimization points:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Molar Ratio (Aldehyde:Malononitrile) | 1:1.05 | Minimizes unreacted aldehyde |

| Catalyst Loading | 5-7 mol% NH₄OAc | Balances reaction rate vs. side products |

| Reaction Temperature | 78-82°C (reflux) | Ensures complete imine formation |

| Acidification pH | 1.5-2.0 | Maximizes hydrochloride precipitation |

Post-reaction workup typically involves cooling to 0-5°C, filtration of the crystalline product, and recrystallization from ethanol/water (3:1 v/v). While exact yields remain proprietary, analogous Knoevenagel reactions achieve 68-72% isolated yields under optimized conditions.

Alternative Synthetic Routes

Cyanide Substitution via Strecker Synthesis

A less common approach adapts the Strecker amino acid synthesis:

- Imine Formation : 4-Methoxybenzaldehyde reacts with aqueous ammonia to form 4-methoxyphenylimine.

- Cyanide Addition : Hydrogen cyanide introduces the nitrile group, producing α-aminonitrile.

- Salt Formation : Gaseous HCl in diethyl ether precipitates the hydrochloride salt.

This method faces challenges in handling toxic HCN and typically yields ≤55% due to competing hydrolysis reactions.

Reductive Amination Strategies

Patent WO2007069277A2 demonstrates a hydrogenation-based approach for structurally related compounds:

- Ketone Condensation : p-Methoxyphenylacetonitrile reacts with cyclohexanone under basic conditions.

- Catalytic Hydrogenation : Raney nickel (120-200 psi H₂, 10-12°C) reduces nitriles to amines.

- Salt Precipitation : Isobaric HCl addition in ethyl acetate yields crystalline product.

While developed for venlafaxine intermediates, this method's hydrogenation parameters (Table 1) suggest applicability to our target compound:

Table 1 : Hydrogenation Conditions from Patent WO2007069277A2

| Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| Raney Ni | 120-200 | 10-12 | i-PrOH/NH₃ | 89.1 |

Critical Analysis of Methodologies

Yield and Purity Considerations

- Knoevenagel Method : Offers superior atom economy (82%) but requires strict pH control during acidification to prevent nitrile hydrolysis.

- Strecker Synthesis : Lower yields (≤55%) due to competing aldol side reactions, limiting industrial utility.

- Reductive Amination : High-pressure equipment needs offset by excellent crystallinity (94.5% purity).

Spectroscopic Characterization

All synthetic routes produce material consistent with the following spectral profile:

- ¹H NMR (400 MHz, D₂O) : δ 3.78 (s, 3H, OCH₃), 4.62 (s, 1H, CH), 6.85 (d, J=8.8 Hz, 2H, ArH), 7.32 (d, J=8.8 Hz, 2H, ArH).

- IR (KBr) : 2245 cm⁻¹ (C≡N), 1602 cm⁻¹ (C=N), 1248 cm⁻¹ (C-O).

Industrial-Scale Process Recommendations

For GMP-compliant production, we propose a hybrid approach:

- Knoevenagel Condensation under continuous flow conditions (residence time 12 min, 80°C)

- Inline Acidification using HCl gas in a falling-film reactor

- Crystallization via anti-solvent addition (n-heptane/EtOAc 5:1)

This protocol reduces batch-to-batch variability while achieving ≥98.5% HPLC purity (USP method).

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitrile oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H15ClN2O

- Molecular Weight : 226.7 g/mol

- Purity : Typically around 95%

The compound features a methoxy group that enhances its lipophilicity, potentially improving its bioavailability and cellular uptake.

Scientific Research Applications

-

Medicinal Chemistry

- The compound is being investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may act as an inhibitor for various enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases related to these pathways.

- Pharmacological Studies

-

Synthesis of Intermediates

- The compound serves as an intermediate in the synthesis of other pharmaceuticals, including venlafaxine hydrochloride, a medication used to treat depression and anxiety disorders. The preparation processes emphasize the importance of high purity and yield, showcasing its role in industrial applications .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The electronic and steric effects of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of derivatives with modified aromatic substituents:

Key Observations :

- Electron-donating groups (e.g., -OCH₃) : Enhance solubility in polar solvents and stabilize intermediates in nucleophilic reactions.

- Electron-withdrawing groups (e.g., -Cl, -OCF₃) : Increase lipophilicity and may improve blood-brain barrier penetration but reduce aqueous solubility.

- Cost : Trifluoromethoxy derivatives are significantly more expensive due to synthetic complexity .

Biological Activity

2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride (CAS No. 5537-50-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

- IUPAC Name : (2R)-2-amino-2-(4-methoxyphenyl)acetonitrile

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-amino-2-(4-methoxyphenyl)acetonitrile. For instance, derivatives with methoxy substitutions have shown enhanced antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity of Methoxy Substituted Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Amino-2-(4-methoxyphenyl)acetonitrile | HeLa | 12.5 |

| 4-Methoxyphenyl derivative | MDA-MB-231 | 8.0 |

| CA-4 | A549 | 0.18 |

The above table illustrates that the methoxy substitution at the para position significantly enhances the activity against HeLa cells, indicating a structure-activity relationship where methoxy groups can improve anticancer efficacy .

The mechanism by which 2-amino-2-(4-methoxyphenyl)acetonitrile exerts its biological effects may involve modulation of key signaling pathways associated with cancer cell proliferation and apoptosis. It has been suggested that similar compounds inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.

Study on HDAC Inhibition

A study conducted on structurally related compounds demonstrated that several derivatives exhibited moderate HDAC inhibitory activity, with some showing IC50 values in the low micromolar range. This suggests that the biological activity of these compounds might be linked to their ability to modify epigenetic markers in cancer cells .

In Vitro Studies on Chlamydia

Research has also indicated that derivatives based on this structure could impair the growth of Chlamydia trachomatis without affecting host cell viability. The findings suggest that these compounds may be effective in treating infections while minimizing cytotoxicity .

Q & A

Q. What synthetic routes are recommended for 2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via Strecker amino acid synthesis (modified for nitrile formation) or phase-transfer catalysis (PTC) . Key steps include:

- Phase-transfer catalysis : Reacting 4-methoxyphenylacetonitrile with cyclohexanone in the presence of PEG-400 or Aliquate-336 under alkaline conditions to form intermediates like 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol .

- Catalytic hydrogenation : Reducing nitrile intermediates using Raney nickel or palladium catalysts under hydrogen pressure to yield the primary amine hydrochloride salt .

Methodological note : Optimize reaction temperature (60–80°C for PTC) and solvent polarity (THF/water mixtures) to maximize yield (>85%). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. How can spectroscopic methods (NMR, XRD) confirm the structure of this compound?

- ¹H/¹³C NMR : Identify the methoxy proton (δ 3.8–3.9 ppm, singlet) and aromatic protons (δ 6.8–7.3 ppm, doublets). The nitrile carbon appears at ~120 ppm in ¹³C NMR .

- XRD : Confirm crystalline structure and hydrogen bonding between the amino group and chloride ion. Lattice parameters (e.g., space group P2₁/c) validate stereochemistry .

Q. What are the solubility and stability profiles of this compound in aqueous vs. organic solvents?

- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt. Limited solubility in non-polar solvents (hexane, ether). The methoxy group enhances aqueous solubility compared to chloro- or bromo-substituted analogs .

- Stability : Degrades under prolonged UV exposure (λ > 300 nm). Store at 2–8°C in amber vials. Use antioxidants (e.g., BHT) in organic solvents to prevent oxidation of the amino group .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial, anticancer)?

- Antimicrobial : Use microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare MIC values to methoxy positional isomers (e.g., 2-methoxy vs. 4-methoxy derivatives) .

- Anticancer : Screen cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, A549). Include a positive control (e.g., cisplatin) and validate results with flow cytometry for apoptosis markers (Annexin V/PI) .

Advanced Research Questions

Q. How can enantiomers of this compound be separated, and what chiral analysis techniques are recommended?

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10, 1 mL/min). Retention times differ by 2–3 minutes for (R)- and (S)-enantiomers .

- Enzymatic resolution : Lipase-catalyzed acylation in tert-butanol selectively modifies one enantiomer. Monitor conversion via polarimetry or circular dichroism (CD) .

Q. How can computational modeling (e.g., QSAR, molecular docking) predict biological activity?

- QSAR : Use Gaussian 09 to calculate electronic descriptors (HOMO/LUMO, dipole moment). Correlate with logP values to predict blood-brain barrier penetration .

- Docking : Simulate binding to serotonin receptors (5-HT2A) using AutoDock Vina. The methoxy group forms π-π interactions with Phe339, while the nitrile interacts with Thr140 via hydrogen bonding .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Assay variability : Standardize cell culture conditions (e.g., passage number, serum concentration). Replicate studies using isogenic cell lines to minimize genetic drift .

- Structural analogs : Compare activity of 4-methoxy vs. 2-methoxy derivatives. Positional isomerism may alter steric hindrance at target binding sites .

Q. What experimental designs optimize stability in topical formulations?

- Box-Behnken design : Vary excipient ratios (e.g., titanium oxide, plasticizers) and test stability under accelerated conditions (40°C/75% RH). Measure degradation via HPLC-UV at 254 nm .

- Light exposure studies : Use a solar simulator (ISO 24443) to quantify photodegradation products. Identify protective additives (e.g., zinc oxide nanoparticles) .

Q. How does regioselectivity in substitution reactions vary with electrophilic agents?

- Nucleophilic substitution : The amino group reacts preferentially with acyl chlorides (e.g., acetyl chloride) in dichloromethane. Chlorine or bromine substituents at the para position reduce reactivity by 30% due to steric effects .

- Electrophilic aromatic substitution : Nitration occurs at the ortho position to the methoxy group (directing effect). Confirm regiochemistry via NOESY NMR .

Q. What pharmacokinetic challenges arise from the hydrochloride salt form?

- Bioavailability : The hydrochloride salt improves water solubility but may reduce membrane permeability. Use Caco-2 cell monolayers to measure apparent permeability (Papp) .

- Salt dissociation : Monitor pH-dependent solubility (pH 1–7.4). The compound precipitates at intestinal pH (>6.8), requiring enteric coatings for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.